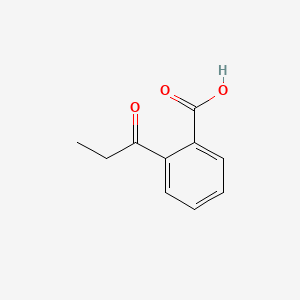

2-Propionylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propanoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBOOAWVGOYQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178253 | |

| Record name | 2-(1-Oxopropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2360-45-4 | |

| Record name | 2-Propionylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2360-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Oxopropyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002360454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Oxopropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-oxopropyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unlocking the Therapeutic Potential of 2-Propionylbenzoic Acid: A Technical Guide for Novel Drug Discovery

For Immediate Release

[City, State] – January 27, 2026 – In the dynamic landscape of pharmaceutical research and development, the exploration of novel molecular scaffolds as starting points for new therapeutics is paramount. 2-Propionylbenzoic acid, a versatile aromatic carboxylic acid, presents itself as a molecule of significant interest. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the untapped potential of this compound, outlining promising research avenues and providing a robust framework for its application in the synthesis of innovative drug candidates. While direct biological activities of this compound are not extensively documented, its true potential lies in its utility as a flexible building block for a diverse range of heterocyclic compounds with known pharmacological relevance.

Physicochemical Properties and Synthetic Accessibility

This compound, with the CAS number 2360-45-4, is an aromatic carboxylic acid featuring a propionyl group ortho to a carboxylic acid function on a benzene ring.[1] This off-white solid is soluble in organic solvents and possesses the characteristic reactivity of both a ketone and a carboxylic acid, making it a valuable synthon in organic chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2360-45-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | |

| Appearance | White to off-white solid | [1] |

| Synonyms | 2-(1-Oxopropyl)benzoic acid, Propiophenone-2-carboxylic acid | [1] |

The synthesis of this compound can be achieved through methods analogous to those used for similar 2-acylbenzoic acids, such as Friedel-Crafts acylation of a suitable benzene derivative. While specific patents for this compound synthesis are not abundant, the well-established principles of organic synthesis suggest straightforward accessibility for research purposes.

The Gateway to Heterocyclic Scaffolds: A Universe of Therapeutic Possibilities

The primary research opportunity for this compound lies in its role as a precursor to a variety of heterocyclic ring systems. The presence of the ketone and carboxylic acid functionalities in a 1,2-relationship on the benzene ring allows for a range of intramolecular cyclization reactions, leading to the formation of diverse and medicinally relevant scaffolds.

A recent review highlights the broad applicability of 2-acylbenzoic acids in the synthesis of heterocycles such as phthalides, isochromanones, isoindolines, phthalazinones, and quinolones.[2] These structural motifs are found in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

Figure 1: Synthetic utility of this compound.

Synthesis of Phthalide and Isoindolinone Derivatives: A Focus on Anticancer and Anti-inflammatory Agents

Phthalides and isoindolinones are privileged structures in medicinal chemistry. 2-Acylbenzoic acids, such as 2-acetylbenzoic acid, are known to be valuable precursors for these scaffolds.[3] By analogy, this compound can be utilized in similar synthetic strategies.

Experimental Protocol: Generalized Synthesis of 3-Ethyl-3-hydroxyphthalide

This protocol describes a potential acid-catalyzed intramolecular cyclization of this compound.

-

Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as toluene (10 mL).

-

Acid Catalyst: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 mmol).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield 3-ethyl-3-hydroxyphthalide.

Further derivatization of the phthalide core can lead to a library of compounds for biological screening.

Figure 2: Workflow for phthalide synthesis.

Structure-Activity Relationship (SAR) Studies: Guiding the Design of Potent Analogs

Understanding the structure-activity relationship (SAR) of benzoic acid derivatives is crucial for designing potent and selective drug candidates. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring, which affect their electronic properties, lipophilicity, and steric interactions with biological targets.[4]

For this compound derivatives, key areas for modification include:

-

The Propionyl Chain: Altering the length and branching of the alkyl chain can impact lipophilicity and steric hindrance, potentially influencing target binding and cell permeability.

-

The Aromatic Ring: Introduction of various substituents (e.g., halogens, hydroxyl, nitro, amino groups) on the benzene ring can modulate the electronic properties and provide additional points of interaction with a biological target.

-

The Carboxylic Acid: Esterification or amidation of the carboxylic acid group can create prodrugs with improved pharmacokinetic profiles.

A systematic approach to synthesizing and screening a library of this compound derivatives with variations at these positions will be instrumental in identifying lead compounds with desired biological activities.

Potential Therapeutic Areas for Investigation

Given the broad range of biological activities associated with the heterocyclic scaffolds derivable from 2-acylbenzoic acids, several therapeutic areas warrant investigation for novel compounds synthesized from this compound.

-

Oncology: Many phthalide and isoindolinone derivatives have demonstrated potent anticancer activities.[2]

-

Inflammation and Pain: Benzoic acid derivatives have been explored for their anti-inflammatory and analgesic properties.

-

Infectious Diseases: The quinolone and phthalazinone cores are well-known pharmacophores in antibacterial and antifungal agents.[2]

Analytical Characterization and Quality Control

Robust analytical methods are essential for the characterization and quality control of newly synthesized compounds.

Table 2: Recommended Analytical Techniques

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H and ¹³C NMR). |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

Conclusion and Future Directions

This compound represents a promising yet underexplored starting material for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its accessibility and versatile reactivity make it an ideal candidate for generating diverse chemical libraries for high-throughput screening. Future research should focus on the efficient synthesis of a wide range of derivatives and their systematic evaluation in relevant biological assays to uncover new lead compounds for the treatment of various diseases. The lack of extensive prior art on this specific molecule presents a unique opportunity for innovation and the development of novel intellectual property in the pharmaceutical sector.

References

-

Synthesis of Heterocycles from 2‐Acylbenzoic Acids - ResearchGate. (URL: [Link])

-

This compound | C10H10O3 | CID 75384 - PubChem. (URL: [Link])

Sources

Methodological & Application

High-Yield Synthesis Protocol for 2-Propionylbenzoic Acid: An Application Note for Advanced Chemical Synthesis

Introduction

2-Propionylbenzoic acid is a valuable keto-carboxylic acid intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structure, featuring both a propionyl group and a carboxylic acid on a benzene ring, allows for diverse downstream chemical modifications. This application note provides a detailed, high-yield protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and organic synthesis. The cornerstone of this synthesis is the Friedel-Crafts acylation, a robust and well-established method for the formation of carbon-carbon bonds to aromatic rings.[2][3] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and outline the necessary purification and characterization procedures to ensure a high-purity final product.

Mechanistic Insights: The Friedel-Crafts Acylation Pathway

The synthesis of this compound is achieved via the Friedel-Crafts acylation of phthalic anhydride with propionic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4][5] The reaction proceeds through several key steps:

-

Formation of the Acylium Ion: Propionic anhydride reacts with aluminum chloride to form a highly electrophilic propionylium ion (acylium ion). The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, facilitating the cleavage of the C-O bond and generating the acylium ion and an aluminum carboxylate complex.[6]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of phthalic anhydride attacks the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.

-

Rearomatization: A base, typically the chloroaluminate complex formed in the initial step, abstracts a proton from the carbon bearing the new propionyl group. This restores the aromaticity of the benzene ring and yields the aluminum salt of the desired this compound.

-

Hydrolysis: The final product is liberated from its aluminum salt complex by acidic workup with ice and concentrated hydrochloric acid.

It is crucial to note that in Friedel-Crafts acylation, the Lewis acid catalyst is required in stoichiometric amounts, as it forms a complex with the ketone product.[7]

Experimental Protocol

This protocol is designed to provide a high yield of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 14.8 g (0.1 mol) | ≥99% |

| Propionic Anhydride | (CH₃CH₂CO)₂O | 130.14 | 26.0 g (0.2 mol) | ≥98% |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 40.0 g (0.3 mol) | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |

| Ice | H₂O | 18.02 | ~200 g | - |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 50 mL | 37% |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | Saturated Solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |

| Toluene | C₇H₈ | 92.14 | For Recrystallization | Reagent Grade |

| Hexane | C₆H₁₄ | 86.18 | For Recrystallization | Reagent Grade |

Equipment

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a calcium chloride drying tube

-

Addition funnel

-

Heating mantle with a temperature controller

-

Ice bath

-

1 L beaker

-

Separatory funnel

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

-

Melting point apparatus

-

FTIR and NMR spectrometers for characterization

Reaction Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a CaCl₂ drying tube), and an addition funnel, add phthalic anhydride (14.8 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

-

Cooling: Place the flask in an ice bath and stir the suspension for 15 minutes to cool it to 0-5 °C.

-

Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (40.0 g, 0.3 mol) portion-wise to the stirred suspension over 30 minutes. Ensure the temperature does not exceed 10 °C. The mixture will become a thick, yellowish slurry.

-

Addition of Acylating Agent: Add propionic anhydride (26.0 g, 0.2 mol) to the addition funnel and add it dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours at room temperature. Then, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain reflux for 3 hours.

-

Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (50 mL) in a 1 L beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining acid and helps in the removal of unreacted phthalic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from a mixture of toluene and hexane to yield pure this compound as a crystalline solid.[8][9]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Technique | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | 94-96 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.1-1.3 (t, 3H, -CH₃), 2.9-3.1 (q, 2H, -CH₂-), 7.4-8.2 (m, 4H, Ar-H), 10.0-11.0 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 8.5 (-CH₃), 36.0 (-CH₂-), 128.0-135.0 (Ar-C), 168.0 (-COOH), 205.0 (C=O) |

| IR (KBr) | ν (cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1700 (C=O stretch of carboxylic acid), 1680 (C=O stretch of ketone), 1600, 1480 (C=C aromatic stretch) |

Note: The exact chemical shifts and absorption bands may vary slightly depending on the solvent and instrument used.[10]

Safety and Handling

-

Propionic Anhydride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE.[11]

-

Anhydrous Aluminum Chloride: Highly reactive with water, releasing HCl gas. It is corrosive and can cause severe burns. Handle in a dry environment and add to the reaction mixture carefully.

-

Dichloromethane: A volatile and suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive and causes severe burns. Handle with care.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Ensure anhydrous conditions. Check the quality of AlCl₃. Increase reaction time or temperature if necessary. |

| Loss of product during workup | Ensure complete extraction. Be careful during the washing steps to avoid loss into the aqueous layer. | |

| Product is an oil or does not crystallize | Impurities present | Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient. |

| Product is hydrated | Dry the product under vacuum. | |

| Dark-colored product | Side reactions or decomposition | Use high-purity starting materials. Avoid overheating during the reaction. Decolorize with activated charcoal during recrystallization. |

Conclusion

This application note provides a comprehensive and reliable protocol for the high-yield synthesis of this compound via Friedel-Crafts acylation. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize this important chemical intermediate. The provided characterization data and troubleshooting guide will further aid in obtaining a pure and well-characterized final product, suitable for a wide range of applications in pharmaceutical and chemical industries.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- U.S. Patent 3,235,588 A, "Purification of benzoic acid," issued February 15, 1966.

-

The Royal Society of Chemistry. Supporting Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Mechanochemical Friedel–Crafts acylations. Beilstein J. Org. Chem.2019, 15, 1313–1319. [Link]

-

jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. [Link] (Note: A representative URL is used as the original may not be stable. The content describes general recrystallization techniques for benzoic acid.)

-

Friedel-Crafts Acylation of Anisole with Phthalic Anhydride Catalyzed by Solid Superacid of Sulfated Zirconia. Catalysis Letters2007, 115, 84–88. [Link]

-

Mizyuk, V., et al. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology2008, 2, 249-254. [Link]

- Google Patents. CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid.

-

European Patent Office. EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]

-

RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Adv., 2018 , 8, 37346-37380. [Link]

-

Hao, S. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. Hebei University of Technology, 2010 . [Link]

-

PubChem. p-Propionylbenzoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of Heterocycles from 2‐Acylbenzoic Acids. [Link]

-

University of California, Los Angeles. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Chemistry LibreTexts. 3.2: Purification of Products. [Link]

-

Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry2019, 15, 1313-1319. [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung2010, 60(5), 296-302. [Link]

-

Khodaei, M. M., et al. Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Journal of the Iranian Chemical Society2007, 4(3), 336-339. [Link]

-

Organic Syntheses. Phthalic anhydride. Org. Synth.1925, 5, 81. [Link]

-

Lewandowski, W., et al. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure2005, 744-747, 345-352. [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules2022, 27(18), 5997. [Link]

Sources

- 1. This compound | C10H10O3 | CID 75384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 3. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid - Google Patents [patents.google.com]

- 5. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of 2-Propionylbenzoic Acid for Biological Screening

Introduction: Unlocking the Therapeutic Potential of the 2-Propionylbenzoic Acid Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds as a foundation for therapeutic agents is of paramount importance. This compound, a bifunctional molecule featuring both a carboxylic acid and a ketone, presents a compelling starting point for the generation of diverse chemical libraries. The inherent reactivity of these two functional groups allows for a wide array of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR). The benzoic acid moiety is a well-established pharmacophore found in numerous approved drugs, often contributing to target binding through hydrogen bonding and aromatic interactions.[1] The propionyl group, a keto-acid substructure, offers a unique handle for derivatization, potentially leading to compounds with novel biological activities.[2] Derivatization strategies targeting either the carboxylic acid or the ketone, or both, can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, polarity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This comprehensive guide provides detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compound library. As a Senior Application Scientist, the following methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring both scientific rigor and practical applicability for researchers in drug development.

I. Chemical Derivatization Strategies for this compound

The presence of two distinct functional groups on the this compound scaffold allows for a multifaceted approach to library synthesis. The primary avenues for derivatization include modification of the carboxylic acid to form esters and amides, and reaction at the ketone to generate various heterocyclic structures.

A. Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is a primary target for modification to modulate polarity and introduce diverse structural motifs. Esterification and amidation are fundamental reactions in medicinal chemistry for this purpose.

Esterification of this compound can be achieved through several methods, with the choice of method depending on the steric hindrance of the alcohol and the desired reaction conditions.

-

Fischer-Speier Esterification: This classical method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[3][4] The reaction is driven to completion by using the alcohol as the solvent and removing the water formed during the reaction.

Protocol 1: Fischer-Speier Esterification of this compound with Ethanol

Reagent/Component Molecular Weight ( g/mol ) Amount Molar Equivalents This compound 178.18 1.78 g 1.0 Ethanol (Absolute) 46.07 25 mL ~42 Sulfuric Acid (Conc.) 98.08 0.5 mL - Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound and ethanol.

-

Stir the mixture until the solid is completely dissolved.

-

Carefully add concentrated sulfuric acid dropwise to the stirring solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-propionylbenzoate.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

-

-

Steglich Esterification: For more sterically hindered or sensitive alcohols, the Steglich esterification offers a milder alternative, employing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6]

Workflow for Esterification of this compound

Caption: General workflows for the esterification of this compound.

Amide bond formation is a cornerstone of medicinal chemistry. The reaction of this compound with a variety of primary and secondary amines can introduce key hydrogen bonding functionalities and diverse substituents.

-

EDC/HOBt Coupling: This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions, minimizing side reactions.[7][8]

Protocol 2: EDC/HOBt Mediated Amidation of this compound with Benzylamine

Reagent/Component Molecular Weight ( g/mol ) Amount Molar Equivalents This compound 178.18 1.78 g 1.0 Benzylamine 107.15 1.18 g (1.1 mL) 1.1 EDC.HCl 191.70 2.11 g 1.1 HOBt 135.13 1.49 g 1.1 N,N-Diisopropylethylamine (DIPEA) 129.24 2.25 g (3.0 mL) 1.75 Dichloromethane (DCM) - 50 mL - Procedure:

-

Dissolve this compound in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add HOBt and DIPEA to the solution and stir for 10 minutes at room temperature.

-

Add EDC.HCl and stir for another 15 minutes.

-

Add benzylamine dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude N-benzyl-2-propionylbenzamide by column chromatography on silica gel.

-

B. Derivatization of the Ketone Moiety: Synthesis of Heterocycles

The ketone functionality of this compound serves as a versatile precursor for the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.

-

Paal-Knorr Pyrrole Synthesis: This reaction allows for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[9][10][11] While this compound is a 1,5-ketoacid, intramolecular cyclization can be envisioned to form a lactone which can then potentially react. A more direct approach would be to first react the carboxylic acid with a reagent that can then participate in the cyclization.

-

Hantzsch Pyridine Synthesis: This multi-component reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an amine.[12][13] A modified Hantzsch-type reaction could be envisioned where the keto-acid itself acts as a key building block.

Logical Relationship for Heterocycle Synthesis

Caption: Conceptual pathways for heterocyclic synthesis from this compound.

II. Characterization of Synthesized Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. For example, in the ¹H NMR spectrum of ethyl 2-propionylbenzoate, one would expect to see characteristic signals for the ethyl group (a quartet and a triplet), the propionyl group (a quartet and a triplet), and the aromatic protons.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the new compounds. Fragmentation patterns observed in MS/MS experiments can provide further structural information.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For instance, the formation of an ester will be indicated by the appearance of a strong C=O stretching band around 1730 cm⁻¹, while the broad O-H stretch of the carboxylic acid will disappear.

III. Biological Screening Protocols

The newly synthesized library of this compound derivatives can be screened for a variety of biological activities. The following are detailed protocols for common primary screens.

A. Antimicrobial Susceptibility Testing

The prevalence of antimicrobial resistance necessitates the discovery of new antibacterial agents. The following broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.[16][17]

Protocol 3: Broth Microdilution Assay for Antimicrobial Activity

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Compound stock solutions (e.g., in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.

-

Add 100 µL of the bacterial suspension to each well, bringing the total volume to 200 µL.

-

Include a positive control (bacteria with a known antibiotic), a negative control (bacteria in MHB without any compound), and a sterility control (MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

B. Cytotoxicity Screening

It is essential to assess the toxicity of new compounds against mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[2][18][19]

Protocol 4: MTT Assay for Cytotoxicity

Materials:

-

96-well cell culture plates

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

C. Enzyme Inhibition Assays

Given that many drugs exert their effects by inhibiting specific enzymes, screening the new derivatives against a panel of relevant enzymes is a logical step. For instance, keto-acid containing compounds have been explored as protease inhibitors.[20]

Workflow for a General Enzyme Inhibition Screen

Caption: A generalized workflow for screening compounds for enzyme inhibition.

IV. Data Analysis and Interpretation

The data generated from the biological screens should be carefully analyzed to identify promising lead compounds. For antimicrobial and cytotoxicity assays, dose-response curves should be generated to determine MIC and IC₅₀ values, respectively. For enzyme inhibition assays, IC₅₀ values will be the primary endpoint. The SAR of the synthesized library should be analyzed by comparing the activity of the derivatives with their structural features. This analysis will guide the design and synthesis of the next generation of more potent and selective compounds.

V. Conclusion

This compound is a versatile and promising scaffold for the development of new therapeutic agents. The synthetic protocols and biological screening methods detailed in this guide provide a robust framework for the generation and evaluation of a diverse library of derivatives. By systematically exploring the chemical space around this core structure, researchers can uncover novel compounds with significant biological activity, paving the way for the development of future medicines.

References

-

Lee, D. H., & Goldberg, A. L. (2010). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 2(3), 147-164. [Link]

-

North, A., Jones, M., & Pascoe, D. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5873-5881. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Master of Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Wikipedia. (n.d.). Steglich esterification. [Link]

-

National Center for Biotechnology Information. (2018). A High-Content Screening Assay for the Discovery of Novel Proteasome Inhibitors from Formosan Soft Corals. [Link]

-

Wikipedia. (n.d.). Keto acid. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

SciELO México. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. [Link]

-

YouTube. (2022). Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. [Link]

-

Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link]

-

National Center for Biotechnology Information. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

ResearchGate. (2008). (PDF) N-Benzyl-2-hydroxybenzamide. [Link]

-

ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. [Link]

-

ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

-

UbiQ. (n.d.). protocol P006 _ Fluorescence-based proteasome activity profiling. [Link]

-

ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

ACS Publications. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]

-

PubChem. (n.d.). N-Benzoylbenzylamine. [Link]

-

University of Liverpool. (2018). key reactions in heterocycle synthesis. [Link]

-

YouTube. (2022). Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

National Center for Biotechnology Information. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. [Link]

-

Wikipedia. (n.d.). Steglich esterification. [Link]

-

National Center for Biotechnology Information. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

-

Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

-

Royal Society of Chemistry. (2014). Supporting information. [Link]

-

National Center for Biotechnology Information. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]

-

MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

-

YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chemtube3d.com [chemtube3d.com]

- 14. Ethyl 2-methylbenzoate(87-24-1) 13C NMR spectrum [chemicalbook.com]

- 15. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Navigating the Stability of 2-Propionylbenzoic Acid and Its Derivatives

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-propionylbenzoic acid and its derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the stability challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to ensure the integrity of your results by understanding the chemical behavior of these valuable compounds.

Introduction to the Stability Landscape of 2-Acylbenzoic Acids

This compound and its structural analogs are key building blocks in the synthesis of a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen. However, the presence of both a carboxylic acid and a ketone functional group in close proximity on an aromatic ring introduces unique stability considerations. Understanding these nuances is critical for reliable experimental outcomes. This guide will walk you through the common stability issues, their underlying causes, and robust protocols to mitigate them.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address specific questions and problems you might encounter in a direct question-and-answer format.

FAQ 1: My this compound solution appears to be degrading over time, even when stored in the dark. What could be the cause?

Even in the absence of light, this compound can be susceptible to degradation, primarily through hydrolysis and intramolecular reactions. The stability is often dependent on the solvent and the presence of trace amounts of water or acid/base catalysts.

Causality: The 2-acylbenzoic acid structure exists in equilibrium with its cyclic tautomer, a 3-hydroxy-3-alkylphthalide.[1] This equilibrium can be influenced by the solvent environment. In protic solvents, especially in the presence of acid or base, the equilibrium can shift, and the open-chain form may be more susceptible to further reactions.

Troubleshooting Protocol:

-

Solvent Selection: Whenever possible, use aprotic, anhydrous solvents for storing stock solutions. Solvents like anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) are generally preferred over alcohols or acetone for long-term storage.

-

pH Control: If working in aqueous or protic solutions, buffer the solution to a neutral or slightly acidic pH (around 4-5). Extreme pH conditions can catalyze hydrolysis of derivatives or promote other side reactions.

-

Inert Atmosphere: For highly sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Fresh is Best: Prepare solutions fresh whenever possible, especially for reactions that are sensitive to impurities.

FAQ 2: I'm observing unexpected peaks in my HPLC analysis of a reaction involving a this compound derivative. Could these be degradation products?

Yes, it is highly likely. The appearance of new peaks, especially those that grow over time or upon stress conditions (heat, light), is a strong indicator of degradation.

Common Degradation Pathways:

-

Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, losing CO₂.[2] For this compound, this would lead to the formation of propiophenone.

-

Photodegradation: Many aromatic ketones are photosensitive. Ketoprofen, a prominent derivative, is well-documented to degrade upon exposure to UV light, often via decarboxylation and the formation of various photoproducts.[3][4]

-

Oxidative Degradation: The presence of oxidizing agents can lead to the degradation of the aromatic ring or the propionyl side chain. Advanced oxidation processes have been shown to degrade hydroxybenzoic acids effectively.[5]

-

Intramolecular Cyclization: As mentioned, 2-acylbenzoic acids can cyclize. This can sometimes be an irreversible process under certain conditions, leading to a stable phthalide derivative.

Workflow for Identifying Degradation Products:

Caption: Workflow for the identification of degradation products.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a systematic way to identify potential degradation products and pathways.

Materials:

-

This compound

-

0.1 M HCl

-

0.1 M NaOH

-

3% Hydrogen Peroxide (H₂O₂)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Treat as in the acid hydrolysis step.

-

Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep at room temperature and protected from light for 24 hours.

-

Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60-80°C) for several days.

-

Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 366 nm) for a defined period.

-

Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC-UV/MS analysis. Compare the chromatograms of the stressed samples with a control sample to identify new peaks. The mass spectrometer will provide crucial information on the molecular weight of the degradation products.

FAQ 3: My synthesis of a derivative from this compound is giving low yields and multiple side products. Could the starting material be the issue?

Absolutely. The purity of your this compound is paramount. Impurities from its synthesis or degradation products from improper storage can significantly impact subsequent reactions.

Common Impurities and Their Impact:

| Impurity | Potential Source | Impact on Subsequent Reactions |

| Phthalic Acid | Over-oxidation during synthesis | Can compete in reactions involving the carboxylic acid group, leading to di-substituted or polymeric byproducts. |

| Benzoic Acid | Incomplete acylation during synthesis | Will not participate in reactions intended for the propionyl group, leading to lower yields of the desired product. |

| Isomeric Acylbenzoic Acids | Non-selective Friedel-Crafts acylation | Can lead to a mixture of isomeric products that may be difficult to separate. |

| Residual Solvents/Reagents | Incomplete purification | May interfere with catalysts or react with other reagents. |

Troubleshooting Protocol:

-

Purity Check: Before use, verify the purity of your this compound.

-

Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR are excellent for identifying structural impurities.

-

HPLC: A single, sharp peak in an HPLC chromatogram is a good sign of high purity.

-

-

Purification: If impurities are detected, consider recrystallization. The choice of solvent will depend on the nature of the impurities. A common method for purifying benzoic acid derivatives is recrystallization from hot water or aqueous ethanol.[6]

-

Proper Storage: Store the purified compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere.[7][8][9]

Summary of Stability and Handling Recommendations

| Parameter | Recommendation | Rationale |

| Storage (Solid) | Cool, dry, dark place in a tightly sealed container. | To minimize thermal and photodegradation, and prevent hydrolysis from atmospheric moisture. |

| Storage (Solution) | Use aprotic, anhydrous solvents. Prepare fresh. Store in the dark, and consider refrigeration for short-term storage. | To prevent solvent-mediated degradation and hydrolysis. |

| pH | Maintain solutions at a neutral to slightly acidic pH (4-5) if possible. | To minimize acid or base-catalyzed hydrolysis and other pH-dependent reactions. |

| Light Exposure | Protect from UV and strong visible light. Use amber vials or wrap containers in foil. | Aromatic ketones are often photosensitive and can undergo photodegradation. |

| Temperature | Avoid high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible time. | Thermal stress can induce decarboxylation and other degradation pathways. |

| Atmosphere | For highly sensitive applications, use an inert atmosphere (N₂ or Ar). | To prevent oxidative degradation. |

Visualizing Potential Degradation Pathways

The following diagram illustrates some of the potential degradation pathways for a generic 2-acylbenzoic acid, based on the chemistry of related compounds.

Caption: Potential degradation pathways for 2-acylbenzoic acids.

By understanding these potential stability issues and implementing the recommended troubleshooting and handling protocols, you can significantly improve the reliability and reproducibility of your experimental work with this compound and its derivatives.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Zanta, C. L. P. S., & Martínez-Huitle, C. A. (2013). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Brazilian Journal of Chemical Engineering, 30(3), 503-513. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. Retrieved from [Link]

-

Scribd. (n.d.). Lab Reports - Carboxylic Acid Test | PDF. Retrieved from [Link]

-

MDPI. (2024). Ketoprofen Photodegradation Kinetics Promoted by TiO2. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved from [Link]

-

ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

IJRDO Journal. (2017). Photo Degradation of Ketoprofen Using Titanium Dioxide as Catalyst. Retrieved from [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 56-65. Retrieved from [Link]

-

Zanta, C. L. P. S., & Martínez-Huitle, C. A. (2013). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Brazilian Journal of Chemical Engineering, 30(3), 503-513. Retrieved from [Link]

-

Scribd. (n.d.). Lab Reports - Carboxylic Acid Test | PDF. Retrieved from [Link]

-

ResearchGate. (2017). Photo Degradation of Ketoprofen Using Titanium Dioxide as Catalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Astech Ireland. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Forced Degradation – A Review. Retrieved from [Link]

-

ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]

-

YouTube. (2021, May 9). OCR A Chemistry A-level, Paper 2, June 2018, ( 2nd half) walkthrough. Retrieved from [Link]

-

Springer. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

-

PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

-

PubMed. (2005). Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography. Retrieved from [Link]

-

Phenova. (2015). Benzoic Acid Standard Safety Data Sheet. Retrieved from [Link]

-

BYJU'S. (2020, July 15). Test for Carboxyl Group. Retrieved from [Link]

- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.

-

ResearchGate. (n.d.). Mechanism of degradation of ketoprofen by heterogeneous photocatalysis in aqueous solution. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Parabens and Benzoic Acid. Retrieved from [Link]

-

IKEV. (n.d.). The Complete Stability Testing for a Successful Application. Retrieved from [Link]

-

ResearchGate. (n.d.). Naturally occurring benzoic, sorbic, and propionic acid in vegetables. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

OCR. (2022). A Level Chemistry A - H432/02 Synthesis and analytical techniques. Retrieved from [Link]

-

Justlong in Food. (2024, February 19). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. Retrieved from [Link]

-

TSI Journals. (n.d.). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. Retrieved from [Link]

-

OCR. (n.d.). A Level Chemistry A - H432/02 Synthesis and analytical techniques Sample Question Paper. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic properties of benzoic acid degradation products' transition states. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. justlonghealth.com [justlonghealth.com]

Technical Support Center: Navigating Solubility Challenges with 2-Propionylbenzoic Acid

Welcome to the technical support center for 2-Propionylbenzoic Acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during their experiments with this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve your synthetic goals.

Introduction to this compound and its Solubility Profile

This compound (2-PBA) is an aromatic keto-acid, a valuable intermediate in the synthesis of a range of organic molecules, including pharmaceuticals and agrochemicals. Structurally, it possesses both a hydrophobic benzene ring and a hydrophilic carboxylic acid group, leading to a nuanced solubility profile. It is a white to off-white solid, generally soluble in organic solvents but with limited solubility in water.[1] This poor aqueous solubility, and often limited solubility in non-polar organic solvents, can present significant hurdles in achieving homogeneous reaction conditions, impacting reaction rates, yields, and overall efficiency.

This guide will equip you with the foundational knowledge and practical techniques to overcome these solubility-related obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

For reference, the table below provides the solubility of benzoic acid in various solvents. You can expect this compound to follow similar trends, though the exact values may differ.

| Solvent | Solubility of Benzoic Acid (g/L) at 25°C | Anticipated Behavior of this compound |

| Water | 3.44[2] | Sparingly soluble |

| Ethanol | 584[2] | High solubility |

| Methanol | 715[2] | High solubility |

| Acetone | 556[2] | High solubility |

| Ethyl Acetate | ~450 (estimated from g/100mL) | High solubility |

| Dichloromethane | ~240 (estimated from g/100mL) | Moderate to high solubility |

| Toluene | 106[2] | Moderate solubility |

| Hexane | 9[2] | Low solubility |

Q2: How does pH affect the solubility of this compound?

The carboxylic acid group of this compound is the primary driver of its pH-dependent solubility. In acidic to neutral conditions (low pH), the carboxylic acid exists in its protonated, neutral form (-COOH), which is less polar and therefore less soluble in water. As the pH increases, the carboxylic acid is deprotonated to form the carboxylate anion (-COO⁻), a much more polar, charged species that is significantly more soluble in aqueous media.

The pKa of the carboxylic acid dictates the pH at which this transition occurs. While an experimental pKa for this compound is not published, we can estimate it to be slightly lower than that of benzoic acid (pKa ≈ 4.2) due to the electronic effects of the propionyl group. A reasonable estimate would be in the range of 3.8-4.0, similar to other ortho-substituted benzoic acids like 2-methylbenzoic acid (pKa ≈ 3.91). This means that to significantly increase its aqueous solubility, the pH of the solution should be raised to at least 2 pH units above the pKa (i.e., pH > 6).

Caption: pH-dependent solubility of this compound.

Q3: My reaction is not proceeding, and I see solid this compound in the flask. What should I do?

This is a classic sign of a solubility-limited reaction. The undissolved solid is not available to react, leading to slow or incomplete conversion. Please refer to the Troubleshooting Guide below for a systematic approach to addressing this issue.

Troubleshooting Guide: Overcoming Poor Solubility in Reactions

Issue 1: Reactant (2-PBA) is not dissolving in the chosen solvent.

Root Cause Analysis: The polarity of the solvent may not be appropriate to dissolve a sufficient concentration of 2-PBA for the reaction to proceed effectively.

Solutions:

-

Solvent Selection:

-

Increase Solvent Polarity: Switch to a more polar aprotic solvent like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). These solvents are excellent at solvating a wide range of organic molecules.

-

Use a Protic Solvent: If your reaction chemistry allows, polar protic solvents like ethanol or methanol can be very effective due to their ability to hydrogen bond with the carboxylic acid group of 2-PBA.

-

-

Employ a Co-solvent System:

-

Rationale: Adding a small amount of a highly polar "co-solvent" can dramatically increase the solubility of your starting material in a less polar solvent system. This works by disrupting the crystal lattice of the solid and improving the overall solvating power of the mixture.

-

Practical Application: If your reaction is primarily in a solvent like toluene or dichloromethane, consider adding 5-10% (v/v) of DMF or THF. Observe for dissolution.

-

-

Increase Temperature:

-

Principle: The solubility of most solids increases with temperature.

-

Action: Gently warm the reaction mixture while stirring. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.

-

Issue 2: The reaction is biphasic, and the reactants are in different phases.

Root Cause Analysis: This often occurs in reactions with an aqueous phase and an organic phase, where one reactant is soluble in water and the other in the organic layer. For 2-PBA, this can happen if a base is used, forming the water-soluble carboxylate salt, while the other reactant remains in the organic phase.

Solution: Phase-Transfer Catalysis (PTC)

-

Mechanism: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. Typically, these are quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide, TBAB). The cationic head of the catalyst pairs with the anionic reactant (the deprotonated 2-PBA) and, due to its lipophilic alkyl chains, shuttles it into the organic phase to react.

Caption: Mechanism of Phase-Transfer Catalysis.

Issue 3: Reaction conditions are not compatible with pH modification or high temperatures.

Root Cause Analysis: Some reactions involve sensitive functional groups that can be hydrolyzed by base or degraded at high temperatures.

Solution: In-situ Salt Formation with an Organic Base

-

Principle: Instead of using a strong inorganic base (which would drive the deprotonated 2-PBA into an aqueous phase), you can use a soluble, non-nucleophilic organic base to form an ion pair in situ within the organic solvent. This disrupts the crystal lattice of the carboxylic acid and increases its solubility without requiring a separate phase.

-

Suitable Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices.

-

General Procedure:

-

Suspend this compound in your chosen organic solvent (e.g., dichloromethane, THF).

-

Add 1.0-1.1 equivalents of the organic base (e.g., TEA).

-

Stir at room temperature. You should observe the solid dissolving to form a homogeneous solution of the ammonium carboxylate salt.

-

Proceed with the addition of your other reactants.

-

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by In-situ Salt Formation

Objective: To solubilize this compound in a moderately polar organic solvent for a subsequent reaction (e.g., amide coupling).

Materials:

-

This compound

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Magnetic stirrer and stir bar

-

Reaction flask

Procedure:

-

To a clean, dry reaction flask under an inert atmosphere (if required by your reaction), add this compound (1.0 eq).

-

Add the desired volume of DCM or THF to achieve your target reaction concentration (e.g., 0.1-0.5 M).

-

Begin stirring the resulting suspension at room temperature.

-

Slowly add TEA or DIPEA (1.05 eq) dropwise to the suspension.

-

Continue stirring. The solid should gradually dissolve over 10-30 minutes, resulting in a clear, homogeneous solution.

-

Your this compound is now solubilized and ready for the next step of your reaction.

Causality: The organic base deprotonates the carboxylic acid, forming a triethylammonium or diisopropylethylammonium carboxylate salt. This salt is an ion pair that is significantly more soluble in organic solvents than the parent carboxylic acid, which often exists as hydrogen-bonded dimers with low solubility.

Protocol 2: General Procedure for Phase-Transfer Catalysis

Objective: To facilitate a reaction between the deprotonated, water-soluble form of this compound and a water-insoluble reactant.

Materials:

-

This compound

-

An inorganic base (e.g., K₂CO₃, NaOH)

-

Water

-

A water-immiscible organic solvent (e.g., Toluene, Dichloromethane)

-

A phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

-

Your water-insoluble reactant

-

Reaction vessel with vigorous stirring capabilities

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) and the inorganic base (1.5-2.0 eq) in water.

-

In a separate step, dissolve your water-insoluble reactant in the chosen organic solvent.

-

Combine the aqueous and organic solutions in the reaction vessel.

-

Add the phase-transfer catalyst (typically 5-10 mol%).

-

Begin vigorous stirring. It is crucial to create a large surface area between the two phases for efficient catalysis.

-

Heat the reaction to the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).

Self-Validation: The progress of the reaction itself validates the effectiveness of the PTC. If the reaction proceeds smoothly to completion, it confirms that the catalyst is successfully shuttling the carboxylate anion into the organic phase. A control experiment without the PTC would show little to no product formation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Evergreensino Chemical Co., Ltd. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. [Link]

-

PubChem. Benzoic acid. National Center for Biotechnology Information. [Link]

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

-

Wikipedia. Benzoic acid. [Link]

Sources

Degradation pathways of 2-Propionylbenzoic acid under specific conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Propionylbenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the degradation of this compound under various experimental conditions. Given the limited direct literature on this compound, this resource synthesizes information from studies on structurally related compounds, such as ketoprofen and other benzoic acid derivatives, to provide scientifically grounded guidance.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your degradation studies of this compound.

Question: My microbial degradation of this compound is significantly slower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Slow degradation rates in microbial cultures can stem from several factors related to the microorganisms, the culture conditions, and the substrate itself. Here’s a systematic approach to troubleshooting this issue:

-

Microbial Strain and Acclimation:

-

Causality: The selected microbial consortium or isolated strain may not possess the necessary enzymatic machinery to efficiently degrade this compound. Aromatic compounds are often degraded by specific dioxygenase enzymes.

-

Troubleshooting Steps:

-

Strain Selection: Verify that the chosen microbial strain has a documented history of degrading similar aromatic compounds. Strains like Pseudomonas and Rhodococcus are known for their ability to degrade a wide range of aromatic hydrocarbons.

-

Acclimation: If using an environmental inoculum, ensure a proper acclimation period. Gradually increase the concentration of this compound in the culture medium to allow for the induction of relevant catabolic genes.

-

Co-metabolism: Consider the addition of a more readily metabolizable carbon source. Some microorganisms degrade recalcitrant compounds more effectively in the presence of a primary substrate.

-

-

-

Culture Conditions:

-

Causality: Suboptimal environmental conditions can inhibit microbial growth and enzymatic activity. Key parameters include pH, temperature, and oxygen availability. For instance, the optimal pH for many bacterial strains that degrade aromatic compounds is near neutral (pH 7.0)[1].

-

Troubleshooting Steps:

-

pH Monitoring and Control: Regularly monitor the pH of your culture. The degradation of acidic compounds can lower the pH, potentially inhibiting microbial activity. Use a buffered medium or a pH controller to maintain the optimal pH range.

-

Temperature Optimization: Ensure the incubation temperature is optimal for your specific microbial strain. Most common strains for bioremediation thrive at temperatures between 25-37°C[1].

-

Aeration: Aerobic degradation pathways, which are common for aromatic compounds, are highly dependent on dissolved oxygen. Ensure adequate aeration by using a shaker incubator or by sparging the culture with sterile air.

-

-

-

Substrate Inhibition:

-

Causality: High concentrations of this compound or its degradation intermediates can be toxic or inhibitory to microorganisms.

-

Troubleshooting Steps:

-

Concentration Range: Start with a lower concentration of the substrate and gradually increase it in subsequent experiments to determine the inhibitory concentration.

-

Fed-batch Culture: Employ a fed-batch culture strategy to maintain a low but steady concentration of the substrate, preventing inhibition while ensuring a continuous supply for microbial degradation.

-

-

Question: I am observing unexpected peaks in my HPLC chromatogram during the analysis of this compound degradation. How can I identify these unknown compounds?

Answer:

The appearance of unexpected peaks is a common challenge in degradation studies and indicates the formation of intermediates or side products. Identifying these is crucial for elucidating the degradation pathway.

-

Initial Assessment:

-

Causality: These peaks likely represent degradation intermediates, isomers of the parent compound, or products of side reactions.

-

Troubleshooting Steps:

-

Control Samples: Analyze control samples (e.g., sterile medium with this compound but without microorganisms) to rule out abiotic degradation or impurities in the starting material.

-

Blank Injections: Run a blank injection (mobile phase only) to check for carryover from previous analyses or contamination of the HPLC system.

-

-

-

Identification of Unknowns:

-

Causality: The chemical structure of the unknown peaks needs to be determined to map the degradation pathway.

-

Troubleshooting Steps:

-

HPLC-MS/MS: The most powerful technique for identifying unknown compounds is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS). This will provide the molecular weight and fragmentation pattern of the unknown compounds, allowing for structural elucidation.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown peaks.

-

Fraction Collection and NMR: If the unknown peaks are present in sufficient quantities, you can collect the corresponding fractions from the HPLC and analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural identification.

-

Literature Review of Related Compounds: Based on the molecular weights obtained from MS, search for known degradation products of structurally similar compounds like ketoprofen or other benzoyl-substituted carboxylic acids. This can provide clues to the identity of your unknown peaks. For example, the degradation of ketoprofen is known to produce hydroxylated derivatives[2].

-

-

Question: My photocatalytic degradation of this compound is inefficient. What factors should I investigate?

Answer:

The efficiency of photocatalytic degradation is influenced by several parameters related to the photocatalyst, the reaction conditions, and the properties of the target compound.

-

Photocatalyst Activity:

-